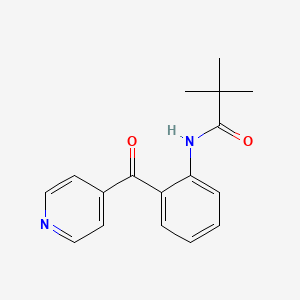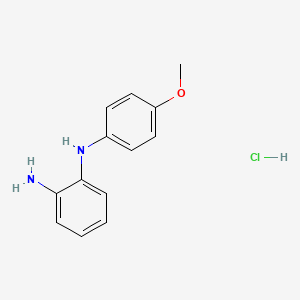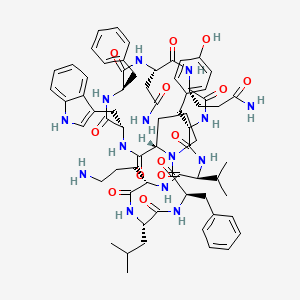![molecular formula C9H7FO B1627146 3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 939760-59-5](/img/structure/B1627146.png)
3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Overview
Description
3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a fluorinated organic compound belonging to the class of indeno[1,2-b]oxirenes. This compound is characterized by the presence of a fluorine atom at the 3-position and an oxirane ring fused to an indene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and indene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the oxirane ring. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The key step in the synthesis is the cyclization reaction, where the fluorinated precursor undergoes intramolecular cyclization to form the oxirane ring fused to the indene moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxirane derivatives, reduced indene compounds, and substituted fluorinated compounds.
Scientific Research Applications
3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6,6a-dihydro-1aH-indeno[1,2-b]oxirene: Lacks the fluorine atom, making it less reactive compared to 3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene.
3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene: Contains a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
3-bromo-6,6a-dihydro-1aH-indeno[1,2-b]oxirene: Similar to the chloro derivative but with a bromine atom, leading to different reactivity and applications.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased reactivity, stability, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-6-2-1-5-3-8-9(11-8)7(5)4-6/h1-2,4,8-9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAZYOIJZQWYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C1C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585767 | |
| Record name | 3-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-59-5 | |
| Record name | 3-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1627063.png)
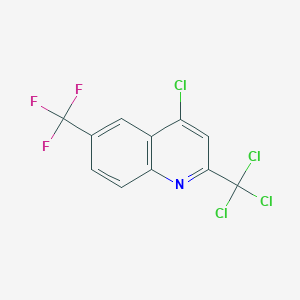
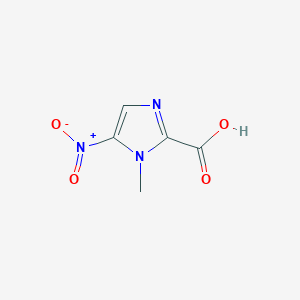
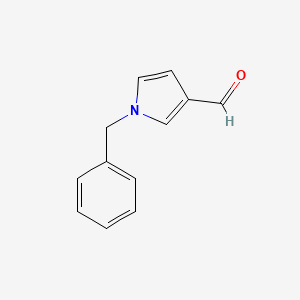
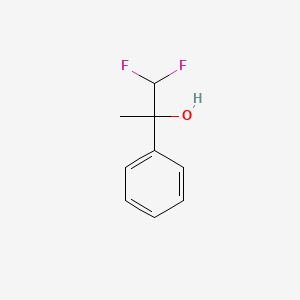
![3-Methyl-N-[(pyridin-4-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627073.png)
![[(1,1-Dimethoxypropan-2-yl)oxy]benzene](/img/structure/B1627074.png)
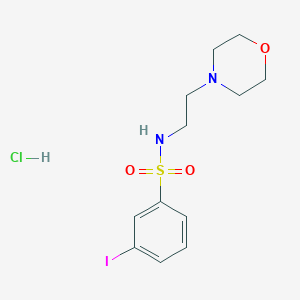
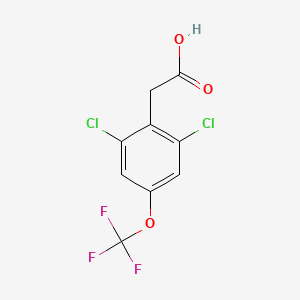
![1-Boc-4-[methyl-(2-pyridin-2-YL-ethyl)-amino]-piperidine](/img/structure/B1627079.png)

